Vincaleukoblastine
Overview
Description
Synthesis Analysis
Vincaleukoblastine's synthesis involves multiple steps that highlight its complexity. Initial steps include the extraction from Catharanthus roseus followed by chemical modifications to enhance its biological activity. A notable synthetic pathway involves creating amino phosphonic acid derivatives from O4-deacetyl-VLB azide, demonstrating the compound's versatility and potential for modifications to study its antitumor activity further (Lavielle et al., 1991).
Molecular Structure Analysis
The molecular structure of Vincaleukoblastine is characterized by its dimeric indoleindoline (bisindole) nature, composed of two interconnected parts. This intricate structure is pivotal for its interaction with biological targets. Structural analyses, including X-ray crystallography, have elucidated the stereochemistry and detailed arrangement of its molecular framework, offering insights into its mechanism of action at the molecular level (Muhtadi & Afify, 1992).
Chemical Reactions and Properties
Vincaleukoblastine undergoes various chemical reactions that modify its structure and biological activity. These modifications include transformations at specific sites, enabling the synthesis of analogues with altered pharmacological profiles. For instance, modifications of the ethynyl group have been explored to generate a spectrum of analogues, showcasing the compound's chemical versatility (Miyazaki et al., 2007).
Physical Properties Analysis
The physical properties of Vincaleukoblastine, such as solubility, melting point, and optical rotation, are crucial for its formulation and delivery as a therapeutic agent. These properties are influenced by its complex molecular structure and dictate its behavior in biological systems.
Chemical Properties Analysis
Vincaleukoblastine exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, its acid-base behavior, and its photostability. These properties are essential for understanding its mechanism of action, including its ability to bind to tubulin and disrupt microtubule dynamics, which is central to its antitumor effects. Studies have shown that Vincaleukoblastine can induce tubulin self-association into spiral aggregates, thereby interfering with microtubule assembly and effectively inhibiting cancer cell proliferation (Gigant et al., 2005).
Scientific Research Applications
Leukemia Cell Metabolism : Vincaleukoblastine sulfate can stimulate aerobic acid production in thioguanine-resistant L1210 leukemia cells without inhibiting respiration (Hunter, 1963).
Leukopenia and Bone Marrow Depression : This compound is capable of producing severe leukopenia and bone marrow depression in rats. It has also shown effectiveness in prolonging the life of mice with acute lymphocytic leukemia (Acta Radiologica, 1969).
Cell Division Arrest : Vincaleukoblastine produces C-mitosis in cells, arresting them in metaphase and causing the disappearance of post-metaphase (Cutts, 1961).
Tumor Suppression : It has been observed to suppress tumor growth and activity in methotrexate-resistant, metastatic trophoblastic disease, with reversible toxic effects (Hertz, Lipsett, & Moy, 1960).
Activity Against P-1534 Leukemia : Vincaleukoblastine, found in Vinca rosea, has activity against P-1534 leukemia in mice (Svoboda, Neuss, & Gorman, 2006).
Metaphase Arrest in Bone Marrow and Leukemic Cells : At a dosage of 1 mg/kg, it causes metaphase arrest of cell divisions in both normal bone marrow and leukemic cells (Cardinali & Blair, 1961).
Treatment of Hodgkin's Disease and Lymphomas : Vinblastine, an indole alkaloid, is used for treating Hodgkin's disease, lymphomas, and choriocarcinoma (Muhtadi & Afify, 1992).
Growth Inhibition in Human Malignancy : Vincaleukoblastine has shown growth-inhibiting effects in human malignancy (Warwick, Alison, & Darte, 1961).
Vincaleukoblastine in Clinical Studies : It caused a decrease in leukocyte count, platelets, organ size, and tumor mass in patients with various malignant diseases (Hodes, Rohn, & Bond, 1960).
Antitumor Activity : Exhibits remarkable cancer-fighting activity and contributes to the relief of human suffering caused by certain types of cancer (Talapatra & Talapatra, 2015).
Teratogenic Effects : It is teratogenic in pregnant rats, producing a significant incidence of gross developmental malformations (Cohlan & Kitay, 1965).
New Derivatives with Antitumor Activity : New amino phosphonic acid derivatives of vinblastine show remarkable antitumor activity against cancer cell lines both in vitro and in vivo (Lavielle et al., 1991).
Experimental Antitumor Activity : Vincaleukoblastine has shown experimental antitumor activity against P-1534 acute lymphocytic leukemia in DBA/2 mice (Johnson, Wright, Svoboda, & Vlantis, 1960).
Remissions in Children with Acute Leukemia : It has shown partial remissions in children with acute leukemia, lymphosarcoma, and breast cancer (Warwick et al., 1960).
Biotechnological Studies : Catharanthus roseus, the source of vincaleukoblastine, has developed as a model system for biotechnological studies on plant secondary metabolism (van der Heijden et al., 2004).
Safety And Hazards
Future Directions
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-JKDPCDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Vincaleukoblastine sulfate | |
CAS RN |
143-67-9 | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinblastine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinblastine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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